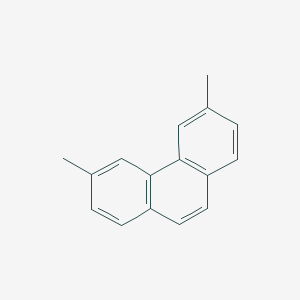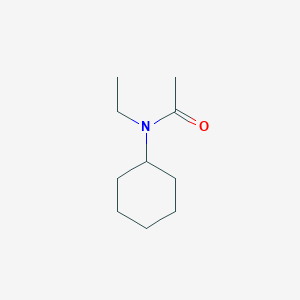
Isethionate de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Il s'agit d'un solide blanc, soluble dans l'eau, couramment utilisé dans la fabrication de tensioactifs et dans la production industrielle de la taurine . Ce composé est connu pour sa douceur sur la peau, ce qui en fait un ingrédient populaire dans les produits de soins personnels tels que les shampooings et les savons .
Applications De Recherche Scientifique
Le sel de sodium de l'acide isethionique a un large éventail d'applications en recherche scientifique :
Mécanisme d'action
Le mécanisme d'action du sel de sodium de l'acide isethionique implique son rôle de tensioactif. Il réduit la tension superficielle de l'eau, lui permettant de se mélanger aux huiles et à la saleté, qui peuvent ensuite être éliminées par rinçage. Dans les systèmes biologiques, il peut agir comme un intermédiaire dans le métabolisme de la taurine .
Mécanisme D'action
Target of Action
Sodium isethionate, also known as sodium 2-hydroxyethyl sulfonate, is primarily used as a hydrophilic head group in washing-active surfactants, known as isethionates . These surfactants are known for their strong polarity and resistance to multivalent ions . The primary targets of sodium isethionate are the oil and dirt particles on the skin and hair, which it helps to remove due to its surfactant properties .
Mode of Action
Sodium isethionate works by reducing the surface tension between water and oil or dirt particles, allowing them to mix and be rinsed away . This is a common property of surfactants. Unlike traditional surfactants, which can strip the skin of its natural oils, sodium isethionate helps to retain moisture, ensuring a gentle cleanse that maintains the skin’s natural balance .
Biochemical Pathways
Sodium isethionate is an intermediate in the degradation of sulfoacetate by certain bacteria . It is involved in the metabolism of the C2 sulfonates isethionate and taurine . The biochemical pathways involved in the metabolism of these sulfonates were recently reported . .
Pharmacokinetics
As a surfactant, it is known to be readily soluble in water . It is also known to be biodegradable , suggesting that it is likely to be metabolized and excreted by the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sodium isethionate.
Result of Action
The molecular and cellular effects of sodium isethionate’s action primarily involve its surfactant properties. It helps to cleanse the skin and hair by allowing oil and dirt particles to mix with water and be rinsed away . It also helps to retain moisture in the skin, maintaining the skin’s natural balance . This results in a gentle cleanse that is particularly suitable for sensitive skin .
Action Environment
The action of sodium isethionate can be influenced by environmental factors. For instance, it is known to be stable in a pH range of 5 to 8 . Additionally, its effectiveness as a surfactant can be influenced by the hardness of the water, although it retains its washing-active properties even in hard water . It is also worth noting that sodium isethionate is considered eco-friendly and sustainable, aligning with the global shift towards sustainability .
Analyse Biochimique
Biochemical Properties
Sodium isethionate is known to interact with various biomolecules. It is used as a substrate for growth by metabolically diverse environmental bacteria . The biochemical reactions involving sodium isethionate are primarily related to its role as a surfactant, where it interacts with other molecules to reduce surface tension .
Cellular Effects
Sodium isethionate has a significant impact on various types of cells and cellular processes. It is known for its excellent skin compatibility, excellent foaming (even in hard water), good cleansing properties, and a pleasant skin feel . It is non-toxic and readily biodegradable . In rare cases, Sodium isethionate may cause skin or eye irritation, especially if used in high concentrations or left on skin or hair for too long .
Molecular Mechanism
The molecular mechanism of sodium isethionate primarily involves its role as a surfactant. As a mild primary surfactant, it produces a dense, luxurious foam that effectively cleans and conditions hair and skin . It works by mitigating the surface tension, allowing water to mix with oil and dirt so that these can be rinsed away, leaving skin and hair clean .
Temporal Effects in Laboratory Settings
Sodium isethionate is known for its stability and resistance to degradation. It is not long-term stable outside a pH range of 5 to 8
Dosage Effects in Animal Models
While there is limited information available on the effects of sodium isethionate dosage in animal models, it is generally considered safe for use in cosmetics at the concentrations used . High concentrations or prolonged exposure may cause irritation .
Méthodes De Préparation
Le sel de sodium de l'acide isethionique peut être synthétisé par plusieurs méthodes :
Réaction de l'oxyde d'éthylène avec le bisulfite de sodium aqueux : C'est la méthode la plus courante.
Hydrolyse du sulfate de carbyle : Le sulfate de carbyle, dérivé de la sulfonation de l'éthylène, subit une hydrolyse pour former le sel de sodium de l'acide isethionique.
Réaction de l'anhydride sulfurique avec l'éthanol : Cette méthode, découverte par Heinrich Gustav Magnus en 1833, implique la réaction de l'anhydride sulfurique solide avec l'éthanol.
Analyse Des Réactions Chimiques
Le sel de sodium de l'acide isethionique subit diverses réactions chimiques :
Déshydratation : La déshydratation du sel de sodium de l'acide isethionique entraîne la formation d'acide vinylsulfonique.
Réactions de substitution : Il peut participer à des réactions de substitution où le groupe acide sulfonique est remplacé par d'autres groupes fonctionnels.
Oxydation et réduction : Bien que les réactions d'oxydation et de réduction spécifiques soient moins fréquentes, le composé peut être impliqué dans des réactions redox dans certaines conditions.
Comparaison Avec Des Composés Similaires
Le sel de sodium de l'acide isethionique est unique en raison de sa douceur et de sa biodégradabilité. Des composés similaires incluent :
Sulfate de lauryle de sodium : Bien qu'il soit efficace comme tensioactif, il est plus agressif pour la peau que le sel de sodium de l'acide isethionique.
Isethionate de lauroyle de sodium : Ce composé est un ester d'acide gras de l'acide isethionique et est également utilisé dans les produits de soins personnels pour sa douceur.
Isethionate de cocoyle de sodium : Un autre ester d'acide gras, il est utilisé dans des applications similaires et est connu pour être doux pour la peau.
Propriétés
Numéro CAS |
1562-00-1 |
|---|---|
Formule moléculaire |
C2H6NaO4S |
Poids moléculaire |
149.12 g/mol |
Nom IUPAC |
sodium;2-hydroxyethanesulfonate |
InChI |
InChI=1S/C2H6O4S.Na/c3-1-2-7(4,5)6;/h3H,1-2H2,(H,4,5,6); |
Clé InChI |
GTDMIKVRZPGMFX-UHFFFAOYSA-N |
SMILES |
C(CS(=O)(=O)[O-])O.[Na+] |
SMILES isomérique |
C(CS(=O)(=O)[O-])O.[Na+] |
SMILES canonique |
C(CS(=O)(=O)O)O.[Na] |
Key on ui other cas no. |
1562-00-1 |
Description physique |
Liquid White crystalline powder; [MSDSonline] |
Numéros CAS associés |
107-36-8 (Parent) |
Synonymes |
Acid, Hydroxyethylsulfonic Acid, Isethionic Hydroxyethylsulfonic Acid Isethionate, Sodium Isethionic Acid Isethionic Acid Monoammonium Salt Isethionic Acid Monopotassium Salt Isethionic Acid Monosodium Salt Sodium Isethionate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


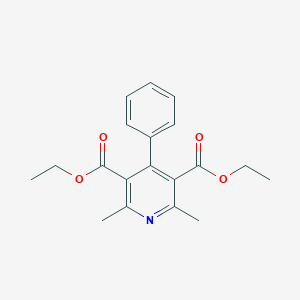
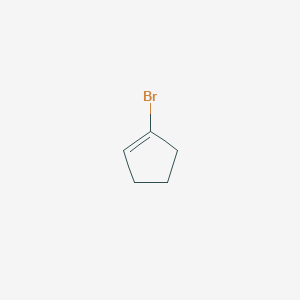

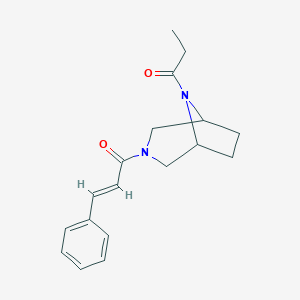
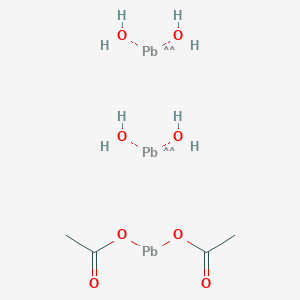


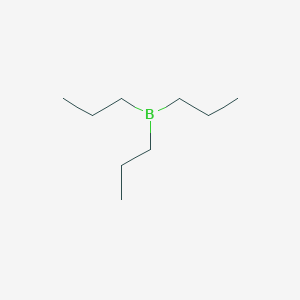
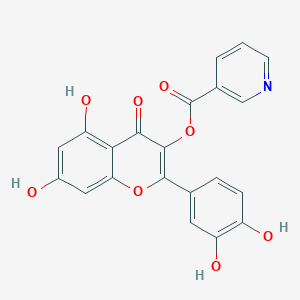
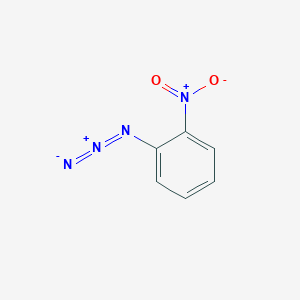
![14-methyl-3-azaheptacyclo[18.6.2.02,15.04,13.05,10.017,27.024,28]octacosa-1(27),2(15),3,5,7,9,11,13,16,18,20(28),21,23,25-tetradecaene](/img/structure/B75242.png)
